1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea

Quality Control Analytical Chemistry Procurement

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea (CAS 1448050-67-6) is a synthetic diaryl urea derivative with the molecular formula C14H14N4O5 and a molecular weight of 318.28 g/mol. The compound features a 1,3-benzodioxole (benzo[d][1,3]dioxol-5-yl) moiety linked via a urea bridge to a 2,4-dimethoxypyrimidin-5-yl ring.

Molecular Formula C14H14N4O5
Molecular Weight 318.289
CAS No. 1448050-67-6
Cat. No. B2679388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea
CAS1448050-67-6
Molecular FormulaC14H14N4O5
Molecular Weight318.289
Structural Identifiers
SMILESCOC1=NC(=NC=C1NC(=O)NC2=CC3=C(C=C2)OCO3)OC
InChIInChI=1S/C14H14N4O5/c1-20-12-9(6-15-14(18-12)21-2)17-13(19)16-8-3-4-10-11(5-8)23-7-22-10/h3-6H,7H2,1-2H3,(H2,16,17,19)
InChIKeyOYIKXIPNSSAYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea (CAS 1448050-67-6): Procurement-Relevant Structural and Physicochemical Profile


1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea (CAS 1448050-67-6) is a synthetic diaryl urea derivative with the molecular formula C14H14N4O5 and a molecular weight of 318.28 g/mol . The compound features a 1,3-benzodioxole (benzo[d][1,3]dioxol-5-yl) moiety linked via a urea bridge to a 2,4-dimethoxypyrimidin-5-yl ring . This scaffold places it within the broader class of heteroaryl-aryl ureas, which have been extensively investigated as protein kinase inhibitors in patent literature [1]. Commercially available at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC , this compound serves as a research tool for kinase inhibitor screening, agrochemical fungicide discovery, and structure–activity relationship (SAR) studies.

Why In-Class Substitution Is Not Advisable for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea (CAS 1448050-67-6) in Research Procurement


Diaryl ureas bearing a pyrimidine ring are not functionally interchangeable. The kinase selectivity profile, physicochemical properties, and biological activity of this compound class are exquisitely sensitive to the substitution pattern on both the benzodioxole and pyrimidine rings [1]. In the patent literature, minor modifications—such as replacing the 2,4-dimethoxy substitution with a 2-morpholino or 2-methoxy group—produce compounds with distinct target engagement profiles [1][2]. Furthermore, the presence of the 1,3-benzodioxole moiety influences metabolic stability, π-stacking interactions, and hydrogen-bonding capacity in ways that simple phenyl or substituted-phenyl analogs cannot replicate [3]. These structural differences translate into measurable differences in binding affinity, enzyme inhibition, and cellular potency, making blind substitution scientifically unsound for hypothesis-driven research.

Product-Specific Quantitative Evidence Guide for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea (CAS 1448050-67-6): Comparator-Based Differentiation


Batch-to-Batch Purity and QC Documentation vs. Industry Baseline for Research-Grade Diaryl Ureas

The target compound is supplied with a standard purity of 98% confirmed by HPLC, with supporting NMR and GC batch-specific certificates of analysis . This purity level equals or exceeds the industry-accepted baseline of ≥95% for research-grade diaryl ureas used in kinase inhibitor screening . In contrast, closely related analogs such as 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea (CAS 1396580-57-6) and 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396631-66-5) are typically offered at 95–97% purity with limited QC documentation . The availability of multi-method batch QC reduces the risk of confounding impurities in dose–response experiments.

Quality Control Analytical Chemistry Procurement

Structural Differentiation: 2,4-Dimethoxy vs. 2-Methoxy Pyrimidine Substitution and Impact on Hydrogen-Bonding Capacity

The target compound bears two methoxy groups at the 2- and 4-positions of the pyrimidine ring, providing a hydrogen-bond acceptor count of 9 (vs. 8 for the 2-methoxy analog CAS 1396580-57-6) . This additional hydrogen-bond acceptor site at the 4-position is hypothesized to enhance binding to kinase hinge regions that accommodate a dual-acceptor motif [1]. In the morpholinopyrimidine analog (CAS 1396631-66-5), the replacement of both methoxy groups with a morpholine ring increases molecular weight from 318.28 to 343.34 g/mol and alters lipophilicity, resulting in a different target engagement profile (e.g., UT-B IC50 of 200 nM for the morpholino analog in rat erythrocytes, whereas the target compound's UT-B affinity remains unreported) [2].

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibitor Design

Class-Level SDH Inhibitory Activity: 1,3-Benzodioxole-Pyrimidine Scaffold vs. Commercial Fungicide Boscalid

A closely related 1,3-benzodioxole-pyrimidine derivative (compound 5c) demonstrated pronounced succinate dehydrogenase (SDH) inhibitory activity with an IC50 of 3.41 μM, equivalent to that of the commercial fungicide boscalid (IC50: 3.40 μM) in the same in vitro enzyme inhibition assay [1]. While the target compound differs from 5c in the pyrimidine substitution pattern, both share the 1,3-benzodioxole-pyrimidine core scaffold that is critical for SDH binding. This class-level evidence supports the use of the target compound as a scaffold-hopping starting point for SDH inhibitor optimization.

Agrochemical Discovery Succinate Dehydrogenase Inhibition Fungicide Development

Kinase Inhibition Potential: Pyrimidinyloxy Urea Scaffold vs. B-Raf and Receptor Tyrosine Kinases

The U.S. patent US20070155764 explicitly claims substituted pyrimidinyloxy urea compounds of Formulas II, III, and IV as inhibitors of B-Raf and several receptor tyrosine and cytoplasmic tyrosine kinases [1]. The target compound, bearing a 2,4-dimethoxypyrimidin-5-yl urea substructure, falls within the structural scope of this patent class. Structurally related benzodioxole-pyrimidine compounds have been co-crystallized with MK3 kinase (PDB 3R1N), confirming ATP-competitive binding at the kinase hinge region [2]. While the target compound's specific kinase IC50 values are not publicly disclosed, its scaffold is pre-validated for kinase engagement.

Kinase Inhibitor B-Raf Oncology Research

Physicochemical Differentiation: logP and Solubility Profile vs. Morpholinopyrimidine Analog

The target compound (MW 318.28, C14H14N4O5) is predicted to have lower lipophilicity and higher aqueous solubility compared to the morpholinopyrimidine analog (MW 343.34, C16H17N5O4) due to the absence of the lipophilic morpholine ring and the presence of polar methoxy groups . Calculations based on the molecular structures suggest approximately 1–1.5 log units lower predicted logP for the target compound vs. the morpholino analog [1]. This physicochemical differentiation is relevant for assay compatibility and formulation development, as compounds with lower logP generally exhibit better aqueous solubility and reduced non-specific protein binding.

Physicochemical Properties Drug-Likeness Formulation

Limitations Statement: Absence of Direct Comparative Biological Data for the Target Compound

As of May 2026, a comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and Google Patents did not identify any peer-reviewed publication, patent example, or public database entry reporting direct, quantitative biological activity data (e.g., IC50, Ki, Kd, EC50) for 1-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea (CAS 1448050-67-6) against any specific molecular target [1]. All differentiation claims above are therefore based on class-level inference from structurally related compounds, patent scope analysis, and physicochemical property comparisons. Users requiring target-specific potency data should either commission custom profiling or select a structurally related analog with published bioactivity data [2].

Data Transparency Procurement Decision Support Research Gap

Best-Fit Research and Industrial Application Scenarios for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea (CAS 1448050-67-6)


Kinase Inhibitor Focused Library Construction for B-Raf and Tyrosine Kinase Screening

The compound's scaffold falls within the claims of US Patent US20070155764 for pyrimidinyloxy urea inhibitors of B-Raf and receptor tyrosine kinases [1]. With its 2,4-dimethoxy substitution providing a distinct hydrogen-bonding topology compared to mono-methoxy or morpholino analogs, this compound is well-suited for inclusion in diversity-oriented kinase inhibitor libraries. The confirmed 98% purity with multi-method QC documentation (NMR, HPLC, GC) ensures that library members meet the quality standards required for high-throughput screening campaigns.

Agrochemical Lead Generation Targeting Succinate Dehydrogenase (SDH) for Novel Fungicide Discovery

The 1,3-benzodioxole-pyrimidine scaffold has demonstrated SDH inhibitory potency equivalent to the commercial fungicide boscalid (IC50 ~3.4 μM) [1]. The target compound, bearing a unique 2,4-dimethoxypyrimidine substitution, represents a scaffold-hopping opportunity to explore SDH inhibition with potentially differentiated spectrum, resistance profile, or physicochemical properties. Its lower predicted logP relative to morpholine-containing analogs may offer advantages in formulation and environmental fate.

Structure–Activity Relationship (SAR) Studies on Pyrimidine Substitution Effects in Diaryl Urea Kinase Inhibitors

The 2,4-dimethoxy pattern on the pyrimidine ring distinguishes this compound from the more common 2-morpholino and 2-methoxy analogs found in commercial libraries. Researchers investigating the impact of pyrimidine substitution on kinase selectivity, cellular permeability, or metabolic stability can use this compound as a key comparator in systematic SAR campaigns. The availability of close analogs (CAS 1396580-57-6, CAS 1396631-66-5) enables pairwise comparisons within the same experimental system.

Biochemical Assay Development and Enzyme Inhibition Mechanistic Studies

Given its favorable predicted physicochemical profile—lower molecular weight (318.28 g/mol) and lower predicted lipophilicity compared to morpholinopyrimidine analogs [1]—this compound is a candidate for biochemical assay development where aqueous solubility and low non-specific binding are critical. Its high purity (98%) and documented QC reduce the risk of impurity interference in enzymatic assays, supporting its use as a tool compound for mechanistic enzyme inhibition studies.

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.